molecular formula C22H26N4O2 B5055442 N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B5055442
M. Wt: 378.5 g/mol
InChI Key: XFWCBGRSGPIKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been studied extensively in recent years due to its potential use as a pain reliever and its abuse potential.

Mechanism of Action

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been found to be highly selective for this receptor, which may contribute to its lower abuse potential compared to other opioids.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been found to produce dose-dependent effects on locomotor activity, with higher doses producing more pronounced sedation and ataxia.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. The drug is highly selective for the mu-opioid receptor, which makes it a useful tool for studying the function of this receptor. The drug also has a lower abuse potential than other opioids, which may make it a safer choice for lab experiments.
However, there are also limitations to the use of this compound in lab experiments. The drug has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal models to humans. Additionally, the drug's effects on other opioid receptors have not been well characterized, which may limit its usefulness in studying the broader opioid system.

Future Directions

There are several future directions for research on N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the drug's potential use in treating chronic pain in humans. Further studies are needed to determine the safety and efficacy of the drug for this application.
Another area of interest is the drug's potential use in treating opioid addiction. Studies have suggested that this compound may have a lower abuse potential than other opioids, which could make it a useful tool in treating addiction.
Finally, further studies are needed to better understand the drug's mechanism of action and its effects on other opioid receptors. This information could be useful in developing new opioid analgesics with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps. The starting material is 2-acetylcyclohexanone, which is reacted with benzaldehyde to form 2-benzylidene-2-acetylcyclohexanone. This compound is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with isonicotinoyl chloride to form this compound.

Scientific Research Applications

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied extensively in recent years due to its potential use as a pain reliever. The drug has been found to be effective in treating pain in animal models, and it has been suggested that it may be effective in treating chronic pain in humans. This compound has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower abuse potential than other opioids.

Properties

IUPAC Name

N-cyclohexyl-7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21(17-8-11-23-12-9-17)24-20-7-6-16-10-13-26(15-18(16)14-20)22(28)25-19-4-2-1-3-5-19/h6-9,11-12,14,19H,1-5,10,13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCBGRSGPIKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.